molecular formula C9H10ClN5O2S B2841635 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide CAS No. 920467-20-5

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2841635
CAS No.: 920467-20-5
M. Wt: 287.72
InChI Key: XLUXCLZIOHXABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a chlorophenyl group, and a methanesulfonamide moiety, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorophenyl hydrazine and sodium nitrite as starting materials.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process to ensure quality control and consistency.

  • Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.

  • Scaling Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether as a solvent.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives, such as amines or alcohols.

  • Substitution Products: Substituted tetrazoles with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes or receptors, leading to biological responses.

  • Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • 4-Amino-N-(4-chlorophenyl)benzenesulfonamide: Similar structure but lacks the tetrazole ring.

  • Sibutramine: Contains a cyclobutylalkylamine group and is used in obesity treatment.

  • Isopropyl N-(4-chlorophenyl)carbamate: Contains a carbamate group and is used as a pesticide.

Uniqueness: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide stands out due to its tetrazole ring, which imparts unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUXCLZIOHXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.